2,4-Bis(p-aminobenzyl)aniline

Polymer Chemistry Polyimide Synthesis Crosslinking Chemistry

2,4-Bis(p-aminobenzyl)aniline (BABA, BPABA, CAS 25834-80-4) is an aromatic triamine with the molecular formula C20H21N3 and molecular weight of 303.4 g/mol. The compound features three primary aromatic amine groups arranged around a central benzene ring substituted at the 2- and 4-positions with p-aminobenzyl moieties.

Molecular Formula C20H21N3
Molecular Weight 303.4 g/mol
CAS No. 25834-80-4
Cat. No. B3188930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(p-aminobenzyl)aniline
CAS25834-80-4
Molecular FormulaC20H21N3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)N
InChIInChI=1S/C20H21N3/c21-18-6-1-14(2-7-18)11-16-5-10-20(23)17(13-16)12-15-3-8-19(22)9-4-15/h1-10,13H,11-12,21-23H2
InChIKeyKKVLCJIOPNYOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70.7° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(p-aminobenzyl)aniline (CAS 25834-80-4): Technical Baseline and Procurement-Relevant Characteristics


2,4-Bis(p-aminobenzyl)aniline (BABA, BPABA, CAS 25834-80-4) is an aromatic triamine with the molecular formula C20H21N3 and molecular weight of 303.4 g/mol [1]. The compound features three primary aromatic amine groups arranged around a central benzene ring substituted at the 2- and 4-positions with p-aminobenzyl moieties [1]. Physically, it is a solid with a melting point range of 133–135 °C and a predicted pKa of 5.16±0.25 . Its solubility in water is limited (less than 1 mg/mL at 70.7 °F), though it is readily soluble in organic solvents such as alcohols, esters, and ethers [2]. The trifunctional amine architecture distinguishes it from conventional diamines and establishes its utility as a branching agent, crosslinker precursor, and building block for high-performance oligomers .

Why Diamine Analogs Cannot Substitute for 2,4-Bis(p-aminobenzyl)aniline in High-Performance Oligomer Synthesis


The trifunctionality of 2,4-bis(p-aminobenzyl)aniline is structurally non-negotiable for applications requiring branched, end-capped, or crosslinked architectures. Standard aromatic diamines such as 4,4′-methylenedianiline (MDA) or 4,4′-diaminodiphenyl ether (ODA) provide only two reactive amine sites, yielding linear or chain-extended polymers [1]. In contrast, BABA introduces a third reactive site that enables the generation of branched precursors and terminal functional group multiplication. This architectural divergence has been explicitly exploited in the synthesis of vinyl end-capped polyimide oligomers and tetramaleimide polyimides, where the triamine core is essential for constructing the desired branched or multi-terminal structures [2][3]. Substitution with a diamine analog would fundamentally alter the oligomer topology and preclude the formation of the intended branched, multi-functional precursors. Consequently, procurement specifications for these high-value polymer intermediates cannot accept generic aromatic diamine alternatives.

Quantitative Differentiation Evidence for 2,4-Bis(p-aminobenzyl)aniline Relative to Structural Analogs


Structural Trifunctionality: Triamine vs. Diamine Architecture and Functional Group Count

2,4-Bis(p-aminobenzyl)aniline contains three primary aromatic amine groups per molecule, as confirmed by its molecular formula C20H21N3 and hydrogen bond donor count of three [1]. In contrast, conventional aromatic diamines used in polyimide synthesis—including 4,4′-methylenedianiline (MDA), 4,4′-diaminodiphenyl ether (ODA), and p-phenylenediamine (p-PDA)—contain exactly two amine groups per molecule. This difference in functionality (3 vs. 2) is the primary architectural differentiator and enables BABA to function as a branching agent or as a scaffold for terminal group multiplication, whereas diamines yield only linear chain extension [2].

Polymer Chemistry Polyimide Synthesis Crosslinking Chemistry

Vinyl End-Capped Polyimide Oligomer Synthesis: BABA as Preferred Aromatic Triamine

U.S. Patent 4,206,106 specifically designates 2,4-bis(p-aminobenzyl)aniline as the preferred aromatic triamine for the preparation of vinyl end-capped polyimide oligomers [1]. The patent teaches that these oligomers are prepared from BABA, a dianhydride (such as BTDA), and a vinyl-substituted aromatic monoamine (such as 3-aminophenyl-ethylene) [1]. The patent explicitly contrasts this approach with earlier acetylene end-capped polyimides (U.S. Pat. Nos. 3,845,018 and 3,879,349), which required aromatic diamines of specific structures that were 'difficult to synthesize and are expensive' [1]. BABA-based vinyl end-capped oligomers offer a more synthetically accessible route while retaining high-temperature performance, with moldings described as retaining excellent physical properties at temperatures as high as 316 °C [1].

Polyimide Oligomers End-Capping Chemistry High-Temperature Polymers

Tetramaleimide Polyimide Synthesis: BABA-Derived Bis-Maleimide Terminal Groups

U.S. Patent 4,438,280 discloses polyimides having bis-maleimide terminal groups derived from triamino aromatic compounds, with 2,4-bis(p-aminobenzyl)aniline identified as the preferred aromatic triamine [1]. The resulting tetramaleimide polyimides contain at least four maleimide groups—two at each terminal—whereas conventional bismaleimides derived from diamines contain only two maleimide groups total [1]. The patent explicitly states that polyimides having bis-maleimide terminal groups derived from BABA would have 'at least a 50 percent increase in reactivity due to the additional maleimide groups' compared to diamine-derived bis-maleimides [1]. The claimed compositions have the formula with a trivalent aromatic radical Q that is specifically the residue of 2,4-bis(p-aminobenzyl)aniline [1].

Bismaleimide Resins Thermosetting Polymers Polyimide Crosslinking

Epoxy Resin Curing Agent Formulation: BABA as Preferred Aromatic Amine

A patent on flame retardant epoxy resin compositions explicitly identifies 2,4-bis(p-aminobenzyl)aniline (referred to as BABA) as the preferred aromatic amine curing agent [1]. The patent specifies an operable amine-to-epoxy ratio ranging from about 0.1 to about 1.0 chemical equivalents, with from about 0.2 to 0.6 being preferred [1]. While the patent does not provide direct comparative performance data against other aromatic amine hardeners such as MDA or DDS (4,4′-diaminodiphenyl sulfone), the designation of BABA as 'preferred' within the context of aromatic amine curing agents for flame retardant epoxy systems constitutes class-level differentiation. This preference is likely attributable to BABA's trifunctional architecture, which introduces branching and higher crosslink density into the cured network relative to difunctional amine hardeners .

Epoxy Resin Curing Flame Retardant Compositions Thermoset Formulation

Antioxidant Applications: N,N′,N″-Trisubstituted BABA Derivatives in Petroleum Products

U.S. Patent 4,411,805 teaches that a class of N,N′,N″-trisubstituted bis-(p-aminobenzyl)anilines are effective antioxidants in a broad spectrum of petroleum and petroleum-related products [1]. While the base scaffold is 2,4-bis(p-aminobenzyl)aniline, the antioxidant activity is demonstrated for the N-substituted derivatives rather than the parent triamine. The patent indicates that these derivatives may be effective as antioxidants at levels as low as about 0.005% by weight (50 ppm), with higher concentrations up to about 5% by weight optionally employed [1]. This concentration range provides a benchmark for formulating antioxidant additive packages based on BABA derivatives. The patent further specifies that trialkyl-substituted derivatives have potent antioxidant properties and can be used to retard and inhibit oxidation in lubricating oils and greases [2].

Lubricant Additives Oxidation Inhibition Petroleum Product Stabilization

Hydrolytic Stability of Polyurea Systems: BABA as a Hydrolysis Marker Compound

In a study examining the hydrolytic stability of polyurea systems derived from polymeric methylenediphenyl diisocyanate (PMDI), the concentrations of three aromatic amine hydrolysis products—2,4′-methylenedianiline (2,4′-MDA), 4,4′-methylenedianiline (4,4′-MDA), and 2,4-bis(p-aminobenzyl)aniline—were measured under thermal hydrolysis conditions at 150, 160, and 170 °C [1]. The formation of BABA during polyurea hydrolysis indicates that it is a relevant marker compound for assessing the degradation of isocyanate-based polymer networks. The rate of diamine formation was well represented by both pseudo-first-order and zero-order kinetic models [1].

Polyurea Degradation Hydrolytic Stability Isocyanate-Based Polymers

Validated Research and Industrial Application Scenarios for 2,4-Bis(p-aminobenzyl)aniline Based on Quantitative Evidence


Synthesis of Vinyl End-Capped Polyimide Oligomers for High-Temperature Moldings

Based on U.S. Patent 4,206,106, 2,4-bis(p-aminobenzyl)aniline is the preferred aromatic triamine for preparing vinyl end-capped polyimide oligomers that retain excellent physical properties at temperatures up to 316 °C [1]. This application scenario is specifically validated for aerospace, electronics, and advanced composite applications where thermal stability above 300 °C is a critical performance requirement. The use of BABA circumvents the synthetic difficulty and high cost associated with aromatic diamines required for earlier acetylene end-capped polyimides, while delivering equivalent high-temperature performance [1].

Preparation of Tetramaleimide Polyimides with Enhanced Reactivity and Crosslink Density

U.S. Patent 4,438,280 establishes that 2,4-bis(p-aminobenzyl)aniline is the preferred triamine for synthesizing tetramaleimide polyimides containing at least four maleimide groups per molecule—two at each terminal [1]. These compositions exhibit at least a 50% increase in reactivity relative to diamine-derived bis-maleimides [1]. This application scenario is validated for thermosetting resin formulations requiring rapid cure kinetics, high crosslink density, and elevated glass transition temperatures in the cured state, including structural adhesives, composite matrices, and electronic encapsulation materials.

Flame Retardant Epoxy Resin Formulations Using BABA as Aromatic Amine Curing Agent

Patent literature identifies 2,4-bis(p-aminobenzyl)aniline (BABA) as the preferred aromatic amine curing agent for flame retardant epoxy resin compositions [1]. Operable amine-to-epoxy ratios range from 0.1 to 1.0 chemical equivalents, with a preferred range of 0.2 to 0.6 [1]. This application scenario is validated for formulators developing flame retardant epoxy systems for electrical laminates, coatings, and composite materials where aromatic amine curing agents are required to achieve the necessary thermal stability and char formation characteristics.

Synthesis of N,N′,N″-Trisubstituted Antioxidant Additives for Lubricants and Petroleum Products

U.S. Patent 4,411,805 demonstrates that N,N′,N″-trisubstituted derivatives of 2,4-bis(p-aminobenzyl)aniline function as effective antioxidants in petroleum products and lubricating oils at concentrations as low as 0.005% by weight (50 ppm) [1]. The trialkyl-substituted derivatives exhibit potent antioxidant properties and are suitable for retarding and inhibiting oxidation in lubricating oils and greases [2]. This application scenario is validated for additive manufacturers and lubricant formulators developing oxidation inhibitor packages for engine oils, industrial lubricants, and petroleum-derived products.

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